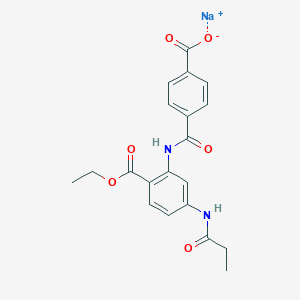

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il a été rapporté qu'il inhibait la libération d'histamine et de leucotriènes des mastocytes plus efficacement que le cromoglycate disodique ou le tranilast . Ce composé est principalement utilisé dans le traitement des maladies respiratoires telles que l'asthme.

Méthodes De Préparation

La synthèse du sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle implique plusieurs étapes :

Combinaison d'acide 4-nitroanthranilique avec l'acide téréphtalique : Cette réaction est facilitée par le chlorure d'ester semi-méthylique, suivie d'une hydrolyse pour donner le diacide nitro.

Hydrogénation catalytique : Le diacide nitro est ensuite hydrogéné catalytiquement pour produire le diacide amino.

Amidation et semi-estérification sélective : Le diacide amino subit une amidation et une semi-estérification sélective par l'intermédiaire d'un intermédiaire de type oxazinone, qui est ouvert par alcoolyse en conditions basiques pour donner la forme acide libre du sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle.

Analyse Des Réactions Chimiques

Le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle subit diverses réactions chimiques :

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les conditions de réaction détaillées ne soient pas largement documentées.

Réactions de substitution : Il peut participer à des réactions de substitution, en particulier impliquant les groupes carboxybenzamido et propionamidobenzoate.

Réactifs et conditions courants : Les réactifs typiques comprennent l'hydrogène pour l'hydrogénation catalytique et les alcools pour l'estérification. Des conditions basiques sont souvent nécessaires pour l'étape d'alcoolyse.

Principaux produits : Le produit principal est la forme acide libre du sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle.

Applications de la recherche scientifique

Le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant la stabilisation des mastocytes et l'inhibition de la libération d'histamine.

Médecine : Il est principalement étudié pour son potentiel dans le traitement des maladies respiratoires telles que l'asthme.

Industrie : Son utilisation potentielle dans l'industrie pharmaceutique pour développer de nouveaux médicaments antiallergiques est en cours d'exploration.

Mécanisme d'action

Le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle exerce ses effets en stabilisant les mastocytes et en inhibant la libération d'histamine et de leucotriènes. Le composé interagit avec les agonistes des récepteurs bêta 2, renforçant leurs effets relaxants sur les muscles lisses trachéaux. Cette interaction synergique suggère que la combinaison du sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle et des agonistes des récepteurs bêta 2 peut présenter des avantages thérapeutiques dans le traitement de l'asthme bronchique .

Applications De Recherche Scientifique

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt has several scientific research applications:

Chemistry: It is used as a model compound in studies involving mast cell stabilization and histamine release inhibition.

Medicine: It is primarily researched for its potential in treating respiratory diseases such as asthma.

Industry: Its potential use in the pharmaceutical industry for developing new antiallergic medications is being explored.

Mécanisme D'action

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt exerts its effects by stabilizing mast cells and inhibiting the release of histamine and leukotrienes. The compound interacts with beta 2-receptor agonists, enhancing their relaxant effects on tracheal smooth muscle. This synergistic interaction suggests that the combination of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt and beta 2-receptor agonists may provide therapeutic advantages in treating bronchial asthma .

Comparaison Avec Des Composés Similaires

Le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle est comparé à d'autres stabilisateurs des mastocytes tels que le cromoglycate disodique et le tranilast. Bien que les trois composés inhibent la libération d'histamine, le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle a été rapporté comme étant plus efficace. Parmi les composés similaires, on peut citer :

Cromoglycate disodique : Un stabilisateur de mastocytes bien connu utilisé dans le traitement de l'asthme et des conditions allergiques.

Tranilast : Un autre composé antiallergique qui inhibe la libération de médiateurs chimiques des mastocytes.

Kétotifène : Un stabilisateur de mastocytes et un antihistaminique utilisé pour prévenir les crises d'asthme et les réactions allergiques.

Le sel de sodium du 2-(4-carboxybenzamido)-4-propionamidobenzoate d'éthyle se démarque par sa plus grande efficacité pour inhiber la libération d'histamine et de leucotriènes des mastocytes .

Propriétés

Numéro CAS |

124391-91-9 |

|---|---|

Formule moléculaire |

C20H19N2NaO6 |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate |

InChI |

InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |

Clé InChI |

IHDNHCGUVSXZNF-UHFFFAOYSA-M |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

SMILES isomérique |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

SMILES canonique |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Key on ui other cas no. |

124391-91-9 |

Synonymes |

AM 682 AM-682 ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.